molecular formula C15H23NO4S B2802792 1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-2-methylpiperidine CAS No. 898655-78-2

1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-2-methylpiperidine

Cat. No.: B2802792
CAS No.: 898655-78-2
M. Wt: 313.41
InChI Key: BUCXJSPNJVXKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-2-methylpiperidine is a novel synthetic compound offered for research and development purposes. This chemical features a sulfonyl piperidine core linked to a 2,5-dimethoxyphenyl ring system, a structure known to be of significant interest in medicinal chemistry . Its core scaffold suggests potential for investigation as a ligand for various neurological targets, particularly serotonin receptors. The 2,5-dimethoxy substitution pattern on the phenyl ring is a key structural motif found in compounds with known activity at the serotonin 5-HT 2A receptor (5-HT2AR) . Classical psychedelics like psilocybin and LSD are characterized by their agonist activity at this receptor, and recent clinical trials have shown promising results for 5-HT2AR agonists in treating psychiatric indications such as depression and anxiety . Meanwhile, the sulfonyl piperidine moiety is a privileged structure in drug discovery, featured in compounds investigated for treating prokineticin-mediated diseases and other therapeutic areas . The integration of these two pharmacophores into a single molecule makes this compound a valuable tool for researchers exploring structure-activity relationships (SAR) and the development of selective receptor agonists or antagonists. This product is intended for use in in vitro binding assays and functional activity studies to elucidate its precise mechanism of action and selectivity profile. Researchers can utilize it to probe downstream signaling pathways and investigate biased agonism at 5-HT2AR, a key area of modern pharmacology aimed at developing therapeutics with improved efficacy and fewer side effects . It may also serve as a key intermediate in the synthesis of more complex molecules for neurological research. Please Note: This product is strictly for research use in a controlled laboratory setting and is not for diagnostic or therapeutic use. It is not intended for human consumption.

Properties

IUPAC Name

1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-11-9-14(20-4)15(10-13(11)19-3)21(17,18)16-8-6-5-7-12(16)2/h9-10,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCXJSPNJVXKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-2-methylpiperidine (CAS No. 425676-95-5) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H23NO4SC_{15}H_{23}NO_4S. The structure features a piperidine ring substituted with a sulfonyl group linked to a dimethoxy-substituted phenyl moiety. The compound's structural characteristics suggest potential interactions with various biological targets.

PropertyValue
Molecular Weight313.42 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log PNot available

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, N-Heterocycles have been explored for their efficacy against viruses such as RSV and HCV. Although specific data on this compound is limited, the structural similarities suggest potential antiviral activity.

Case Study: Antiviral Efficacy

A study evaluated the antiviral efficacy of several compounds, including derivatives of piperidine. The results indicated that certain piperidine derivatives demonstrated significant inhibition of viral replication at micromolar concentrations. For example, compounds with an EC50 in the range of 5–28 μM were effective against RSV replication .

Table 2: Antiviral Activity Comparison

CompoundEC50 (μM)Selectivity Index (SI)
Compound A6.735.46
Compound B9.19Not reported
This compoundTBDTBD

The proposed mechanism for the antiviral activity of compounds similar to this compound involves inhibition of viral polymerases or proteases, which are critical for viral replication . The sulfonyl group may enhance binding affinity to these targets.

Neuroprotective Effects

Research on related compounds suggests potential neuroprotective effects due to their ability to modulate neurotransmitter systems. Piperidine derivatives have been shown to affect dopamine and serotonin receptors, indicating possible applications in treating neurodegenerative diseases.

Table 3: Biological Activity Overview

Activity TypeObserved Effects
AntiviralInhibition of viral replication
NeuroprotectiveModulation of neurotransmitter systems
AntioxidantPotential reduction in oxidative stress

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and similar piperidine derivatives:

Compound Name Core Structure Phenyl Substituents Piperidine Substituents Key Functional Groups Biological Activity (Source)
1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-2-methylpiperidine Piperidine + sulfonyl 2,5-Dimethoxy-4-methyl 2-Methyl Sulfonyl Not explicitly reported
1-[(2,5-Dichlorophenyl)sulfonyl]-4-methylpiperidine Piperidine + sulfonyl 2,5-Dichloro 4-Methyl Sulfonyl Not reported (structural analog)
AI3-37220 (1-(3-cyclohexen-1-yl-carbonyl)-2-methylpiperidine) Piperidine + carbonyl Cyclohexenyl 2-Methyl Carbonyl Mosquito repellent
(R)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-1-methylpiperidine (Compound 19) Piperidine 2,5-Dimethoxy-4-(trifluoromethyl) 1-Methyl None Serotonin reuptake inhibition
5-O-Methylsulfonyl seco-CI compound (Compound 2) Indole + sulfonyl 5-O-Methylsulfonyl N/A Sulfonyl Cytotoxic activity

Key Observations :

  • Sulfonyl vs. Carbonyl Groups : Sulfonyl-containing compounds (e.g., target compound, Compound 2 , and 1-[(2,5-dichlorophenyl)sulfonyl]-4-methylpiperidine ) exhibit varied bioactivities, suggesting sulfonyl groups enhance binding to targets like kinases or ion channels through hydrogen bonding or charge interactions.

Pharmacological and Functional Comparisons

Serotonin Reuptake Inhibition

Compound 19 [(R)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-1-methylpiperidine] acts as a selective serotonin reuptake inhibitor (SSRI) due to its 2,5-dimethoxy-4-(trifluoromethyl)phenyl group, which enhances affinity for the serotonin transporter .

Cytotoxic Activity

Seco-CI compounds with small sulfonyl substituents (e.g., 5-O-methylsulfonyl in Compound 2 ) show cytotoxic activity comparable to doxorubicin. The target compound’s bulkier 2,5-dimethoxy-4-methylphenyl-sulfonyl group may reduce cell permeability or alter target specificity, though this requires experimental validation.

Insect Repellency

AI3-37220, a 2-methylpiperidine derivative with a cyclohexenyl-carbonyl group, demonstrates superior repellency (>89% protection after 9 hours) against Anopheles mosquitoes compared to DEET . The target compound’s sulfonyl group and aromatic substituents may confer longer environmental stability but could reduce volatility, a critical factor for topical repellents.

Physicochemical Properties

  • Molecular Weight and LogP :

    • Target compound: Estimated molecular weight ~353 g/mol (calculated from structure); LogP ~2.5 (predicted, methoxy groups reduce hydrophobicity).
    • 1-[(2,5-Dichlorophenyl)sulfonyl]-4-methylpiperidine : Molecular weight 308.22 g/mol; LogP ~3.1 (chlorine atoms increase lipophilicity).
    • Compound 19 : Molecular weight ~350 g/mol; LogP ~3.8 (trifluoromethyl group enhances lipophilicity).
  • Solubility : Methoxy and sulfonyl groups in the target compound likely improve aqueous solubility compared to chlorinated or trifluoromethylated analogs.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-2-methylpiperidine?

Answer:
The synthesis typically involves sulfonylation of a 2-methylpiperidine precursor using 2,5-dimethoxy-4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key steps include:

  • Sulfonylation : React 2-methylpiperidine with the sulfonyl chloride derivative in anhydrous dichloromethane at 0–5°C to minimize side reactions.
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 1.2–1.6 ppm for piperidine protons, δ 3.8–4.0 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and methanol/water (70:30) mobile phase to assess purity (>95% by area normalization).
  • Spectroscopy :
    • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry.
    • FT-IR : Peaks at ~1150 cm1^{-1} (S=O stretching) and ~1250 cm1^{-1} (C-O from methoxy groups).
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 356.1) .

Advanced: How does the sulfonyl group in this compound influence its biological activity compared to non-sulfonylated analogs?

Answer:
The sulfonyl group enhances enzyme inhibitory potential by forming hydrogen bonds with catalytic residues (e.g., in kinases or proteases). For example:

  • In vitro assays : Compare IC50_{50} values against sulfonamide-containing analogs (e.g., 1-((5-bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one showed 10x higher activity than non-sulfonylated derivatives in kinase inhibition assays ).
  • Structural modeling : Docking studies using X-ray crystallography data of target enzymes (e.g., 5-HT2A_{2A} receptors) to predict binding affinity differences .

Advanced: What experimental models are suitable for studying its interactions with serotonin receptors?

Answer:

  • In vitro :
    • Radioligand binding assays : Use 3H^3H-ketanserin for 5-HT2A_{2A} receptor affinity screening.
    • Functional assays : Measure intracellular Ca2+^{2+} flux in HEK293 cells expressing human 5-HT2A_{2A}/5-HT2C_{2C} receptors.
  • In vivo :
    • Drug discrimination paradigms : Train rodents to discriminate the compound from saline, using DOM (a 5-HT2A_{2A} agonist) as a reference. Antagonists like MDL100907 can validate receptor specificity via Schild analysis .

Advanced: How can researchers resolve contradictions in receptor selectivity data across studies?

Answer:
Contradictions often arise from species differences (e.g., primate vs. rodent 5-HT2A_{2A} receptor homology) or assay conditions (e.g., cell line vs. native tissue). Mitigation strategies include:

  • Cross-validation : Compare results from radioligand binding (rat cortex) and in vivo behavioral models (e.g., head-twitch response in mice).
  • Pharmacological profiling : Use selective antagonists (e.g., MDL100907 for 5-HT2A_{2A}, SB242084 for 5-HT2C_{2C}) to isolate contributions .

Advanced: What structural modifications could enhance its selectivity for 5-HT2A_{2A}2A​ over 5-HT2C_{2C}2C​ receptors?

Answer:

  • Substituent optimization : Introduce electron-withdrawing groups (e.g., Br, Cl) at the 4-position of the phenyl ring to reduce 5-HT2C_{2C} affinity (as seen in 2C-T-7 analogs ).
  • Piperidine substitution : Replace 2-methyl with bulkier groups (e.g., isopropyl) to sterically hinder 5-HT2C_{2C} binding pockets.
  • Docking-guided design : Use cryo-EM structures of 5-HT2A_{2A} and 5-HT2C_{2C} receptors to identify differential interaction sites .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Solvent : Dissolve in anhydrous DMSO (10 mM stock) for long-term stability; avoid aqueous buffers with pH > 7 to prevent sulfonyl hydrolysis .

Advanced: How does this compound compare to DOM in behavioral pharmacology studies?

Answer:
While DOM (a phenethylamine) acts as a full agonist at 5-HT2A_{2A}, the target compound’s piperidine-sulfonyl structure may confer partial agonism or biased signaling . Key comparisons:

  • Head-twitch response : Dose-response curves in mice (DOM EC50_{50} ≈ 0.1 mg/kg vs. target compound EC50_{50}).
  • Drug discrimination : Substitution tests in DOM-trained animals to assess generalization .

Advanced: What in vitro toxicity screening assays are recommended prior to in vivo studies?

Answer:

  • Cytotoxicity : MTT assay in HepG2 cells (IC50_{50} > 50 μM desirable).
  • hERG inhibition : Patch-clamp assays to assess cardiac risk (IC50_{50} > 30 μM preferred).
  • Microsomal stability : Incubate with rat liver microsomes (RLM) to predict metabolic clearance .

Advanced: How can researchers address the lack of ecological toxicity data for this compound?

Answer:

  • QSAR modeling : Predict bioaccumulation (logP < 3.5) and biodegradability using EPI Suite software.
  • Acute toxicity testing : Use Daphnia magna (48-hour EC50_{50}) and Aliivibrio fischeri (bioluminescence inhibition) as preliminary eco-toxicological models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.